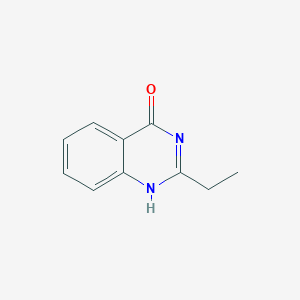

2-ethyl-1H-quinazolin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-2-9-11-8-6-4-3-5-7(8)10(13)12-9/h3-6H,2H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUANCFNZZLKBOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=O)C2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NC(=O)C2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Biological Activities and Pharmacological Evaluation of 2 Ethyl 1h Quinazolin 4 One Derivatives

Anticancer and Antiproliferative Activity

Derivatives of 2-ethyl-1H-quinazolin-4-one have demonstrated notable efficacy in inhibiting the growth and proliferation of cancer cells. These activities have been observed in both laboratory settings using cultured cancer cells and in animal models, underscoring their therapeutic potential.

In Vitro Cytotoxicity Against Various Cancer Cell Lines (e.g., HCT-116, LoVo, MCF-7, HepG2, A549)

The cytotoxic effects of this compound derivatives have been extensively studied against a panel of human cancer cell lines. These studies are crucial for the initial screening and identification of potent anticancer compounds.

A series of novel quinazolin-4(3H)-one derivatives were synthesized and evaluated for their in vitro antiproliferative activity against human cancer cell lines, including hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), and colorectal carcinoma (HCT-116). researchgate.net One of the most active compounds, which featured a 2-chloro-5-nitrophenyl group, demonstrated significant cytotoxicity, being approximately 4.39, 5.73, and 1.96 times more active than the standard drug doxorubicin against HepG2, HCT-116, and MCF-7 cells, respectively. researchgate.net

In another study, novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties were tested against HepG-2, MCF-7, and HCT-116 cell lines. nih.gov The results showed that these compounds displayed moderate to excellent cytotoxic efficacy. For instance, certain 2-mercapto or 2-(prop-2-yn-1-ylthio)quinazolinones showed moderate cytotoxicity against HCT-116 and MCF-7 cell lines, with IC50 ranges of 14.60–16.10 µM and 13.50–18.60 µM, respectively. nih.gov The incorporation of acetylated glycosides and a 1,2,3-triazole moiety significantly enhanced activity against HCT-116 cells (IC50 range = 2.90–5.50 µM). nih.gov Furthermore, quinazoline-based glycosyl-1,2,3-triazoles with a free hydroxy sugar moiety revealed excellent potency against the MCF-7 cancer cell line, with an IC50 range of 5.70–8.10 µM. nih.gov

The cytotoxic effects of morpholine-substituted quinazoline (B50416) derivatives were evaluated against human lung adenocarcinoma (A549) and MCF-7 cancer cell lines. rsc.orgnih.gov Two compounds, AK-3 and AK-10, displayed significant cytotoxic activity against both cell lines, with IC50 values for AK-10 being 8.55 ± 0.67 μM against A549 and 3.15 ± 0.23 μM against MCF-7. rsc.org Copper (II) complexes of quinazolinone Schiff base derivatives also exhibited high cytotoxicity against A549 and MCF-7 cell lines, with IC50 values in the low micromolar range. mdpi.com

A series of 2-thioxobenzo[g]quinazoline derivatives were evaluated for their antiproliferative activities against MCF-7 and HepG2 cells. Most of the tested compounds demonstrated promising activity, with IC50 values ranging from 8.8 ± 0.5 to 10.9 ± 0.9 μM against MCF-7 and 26.0 ± 2.5 to 40.4 ± 4.1 μM against HepG2. mdpi.com

Below is an interactive data table summarizing the in vitro cytotoxicity of selected this compound derivatives.

| Compound Type | Cell Line | IC50 (µM) | Reference |

| 2-chloro-5-nitrophenyl derivative | HepG2 | More active than Doxorubicin | researchgate.net |

| 2-chloro-5-nitrophenyl derivative | HCT-116 | More active than Doxorubicin | researchgate.net |

| 2-chloro-5-nitrophenyl derivative | MCF-7 | More active than Doxorubicin | researchgate.net |

| 2-mercapto/2-(prop-2-yn-1-ylthio) quinazolinones | HCT-116 | 14.60–16.10 | nih.gov |

| 2-mercapto/2-(prop-2-yn-1-ylthio) quinazolinones | MCF-7 | 13.50–18.60 | nih.gov |

| Acetylated glycoside & 1,2,3-triazole derivatives | HCT-116 | 2.90–5.50 | nih.gov |

| Glycosyl-1,2,3-triazoles with free hydroxy sugar | MCF-7 | 5.70–8.10 | nih.gov |

| Morpholine substituted derivative (AK-10) | A549 | 8.55 ± 0.67 | rsc.org |

| Morpholine substituted derivative (AK-10) | MCF-7 | 3.15 ± 0.23 | rsc.org |

| 2-thioxobenzo[g]quinazoline derivatives | MCF-7 | 8.8 ± 0.5–10.9 ± 0.9 | mdpi.com |

| 2-thioxobenzo[g]quinazoline derivatives | HepG2 | 26.0 ± 2.5–40.4 ± 4.1 | mdpi.com |

In Vivo Efficacy Studies in Animal Models (e.g., Tumor Growth Inhibition, Mean Survival Time Analysis in Mice)

Following promising in vitro results, the anticancer potential of quinazoline derivatives has been assessed in animal models. These in vivo studies provide critical information on the compounds' efficacy and safety in a living organism.

The in vivo anti-tumor activity of two novel quinazoline analogues was evaluated against Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA) in Swiss albino mice. europeanreview.org In the EAC model, the efficacy was determined by measuring the increase in mean survival time (MST) of treated mice compared to untreated controls. europeanreview.org One of the compounds, 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one, was found to enhance the mean survival time of the infected mice. europeanreview.org In the DLA model, the anti-tumor potency was assessed by measuring the inhibition of solid tumor volume and weight. europeanreview.org Treatment with another compound resulted in a significant restoration of tumor volume and weight towards normal. europeanreview.org

In a study with 2-styryl quinazolin-4(3H)-ones, in vivo antitumor studies were conducted on DLA cells using Swiss albino mice. ijpsonline.com The main parameters evaluated were the increase in body weight and the mean survival time (MST), along with the percentage increase in life span (%ILS). ijpsonline.com The test compounds significantly opposed the average increase in the body weight of the carcinoma-induced mice. ijpsonline.com Treatment with one derivative resulted in a maximum MST of 23 days compared to the untreated group, with a %ILS of 67%. ijpsonline.com

Molecular Mechanisms of Action (e.g., Kinase Inhibition, DNA Interference, Cell Cycle Arrest, Apoptosis Induction)

Understanding the molecular mechanisms by which this compound derivatives exert their anticancer effects is crucial for their development as targeted therapies. Research has revealed that these compounds can interfere with several key cellular processes involved in cancer progression, including kinase signaling pathways, cell division, and programmed cell death. Quinazoline derivatives have been reported to exhibit cytotoxic activity against different cancer types through various mechanisms, including the inhibition of epidermal growth factor receptor (EGFR) and kinesin spindle protein (KSP), as well as interfering with the phosphatidylinositol-3-kinase (PI3K) pathway. mdpi.com

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a critical role in cell proliferation and survival. waocp.org Its overexpression and aberrant signaling are common in many types of cancer, making it an attractive target for anticancer drugs. nih.gov Several FDA-approved cancer medications, such as gefitinib, erlotinib, and lapatinib, contain a quinazoline core and function by inhibiting EGFR. nih.gov

A series of novel 3-methyl-quinazolinone derivatives were designed and synthesized as antitumor agents targeting EGFR. nih.gov Similarly, another study focused on designing and synthesizing new quinazolin-4(3H)-one derivatives as EGFR inhibitors, with the most potent compound showing an IC50 value of 0.069 ± 0.004 µM against EGFR. nih.gov Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties have also been developed as dual inhibitors of EGFR and VEGFR-2. nih.gov Certain hydroxylated glycosides incorporating the triazole and quinazoline system showed excellent potency against EGFR, with IC50 values as low as 0.31 ± 0.06 µM. nih.gov

The phosphatidylinositol-3-kinase (PI3K) signaling pathway is another critical regulator of cell growth, proliferation, and survival. nih.gov Dysregulation of this pathway is frequently observed in cancer. Quinazoline derivatives have been identified as promising PI3K inhibitors. nih.gov Idelalisib, a quinazolin-4(3H)-one derivative, is an approved drug that acts as a PI3K inhibitor for treating certain hematological malignancies. nih.gov The development of quinazoline-based compounds as PI3K inhibitors is an active area of research. nih.gov

The kinesin spindle protein (KSP), also known as Eg5, is a motor protein essential for the formation of the bipolar mitotic spindle during cell division. nih.gov Inhibition of KSP leads to mitotic arrest and subsequent cell death in proliferating cancer cells. Quinazoline derivatives have been reported to exert their cytotoxic effects through the inhibition of KSP. mdpi.com A study on 2-((7-chloroquinolin-4-yl) amino) benzohydrazide derivatives, which share structural similarities with quinazolines, identified potent inhibitors of Eg5 with significant antiproliferative activity against MCF-7 cells. nih.gov This suggests that KSP modulation is a viable mechanism of action for quinazoline-based anticancer agents.

RecQ Helicase Inhibition (e.g., BLM, WRN, RECQ1)

The upregulation of RecQ helicases is linked to cancer cell survival and resistance to chemotherapy, making them significant targets for therapeutic development. elsevierpure.comnih.gov Quinazolin-4-one derivatives have been investigated for their potential to inhibit these crucial enzymes. elsevierpure.comnih.gov In one study, a series of novel quinazolinone derivatives were designed and synthesized, with several compounds demonstrating notable inhibitory activity against RecQ helicases. elsevierpure.comnih.gov

Specifically, compounds identified as 11g, 11q, and 11u showed moderate inhibition of the Bloom syndrome (BLM) helicase. elsevierpure.comnih.gov Further screening of these compounds against other RecQ helicases revealed that compound 11g also moderately inhibited both Werner syndrome (WRN) helicase and RecQ Helicase 1 (RECQ1). elsevierpure.comnih.gov An ATP competition assay confirmed that these compounds likely exert their inhibitory effect by binding to the ATP site of the RecQ helicases. elsevierpure.comnih.gov Molecular docking simulations have further supported this mechanism by studying the binding mode within the active sites of BLM, WRN, and RECQ1 helicases. elsevierpure.comnih.gov These findings suggest that specific quinazolin-4-one derivatives, such as compound 11g, have the potential to act as pan-RecQ helicase inhibitors. elsevierpure.comnih.gov Another quinazoline derivative, KZL-047, was shown through molecular docking to bind well with four target proteins of the RecQ helicase family: RecQL1, WRN, RecQL4, and RecQL5. nih.gov

Table 1: Inhibitory Activity of Quinazolin-4-one Derivatives Against RecQ Helicases

| Compound | Target Helicase | Activity Level |

|---|---|---|

| 11g | BLM, WRN, RECQ1 | Moderate Inhibition |

| 11q | BLM | Moderate Inhibition |

| 11u | BLM | Moderate Inhibition |

| KZL-047 | WRN, RecQL1, RecQL4, RecQL5 | Good Binding Affinity (in silico) |

Poly ADP Ribose Polymerase (PARP) Inhibition

Poly ADP Ribose Polymerase (PARP) enzymes, particularly PARP-1, are critical for DNA repair processes, and their inhibition is a key strategy in cancer therapy. rjpbr.comnih.govresearchgate.net Quinazolinone-based derivatives have emerged as a promising scaffold for the development of potent PARP-1 inhibitors. rjpbr.comrsc.org The 4-quinazolinone structure can serve as a bioisostere to the phthalazinone core found in established PARP inhibitors like Olaparib. rsc.org

Several studies have synthesized and evaluated quinazolinone derivatives for their PARP-1 binding affinities and inhibitory activity. rjpbr.comnih.gov Molecular docking studies have indicated that synthesized quinazolinones can have a strong affinity for the active site of PARP-1. rjpbr.com For instance, one study reported a series of compounds with better docking scores than the approved drug niraparib. rjpbr.com Another study identified a derivative, Cpd36, which exhibited remarkable enzymatic activity, inhibiting not only PARP-1 (IC50 = 0.94 nM) and PARP-2 (IC50 = 0.87 nM) but also PARP-7. nih.gov Similarly, research on 2-propanoyl-3H-quinazolin-4-one scaffolds has led to the identification of novel compounds with inhibitory profiles in the low nanomolar range. researchgate.net One synthesized series of quinazolinone-based derivatives showed appreciable inhibitory activity against PARP-1, with compound 12c having an IC50 value of 30.38 nM, comparable to Olaparib's IC50 of 27.89 nM in the same study. rsc.org

Table 2: PARP Inhibitory Activity of Selected Quinazolinone Derivatives

| Compound/Derivative | Target | IC50 Value | Reference Drug | Reference Drug IC50 |

|---|---|---|---|---|

| Cpd36 | PARP-1 | 0.94 nM | - | - |

| Cpd36 | PARP-2 | 0.87 nM | - | - |

| Compound 12c | PARP-1 | 30.38 nM | Olaparib | 27.89 nM |

| Quinoxaline derivative 8a | PARP-1 | 2.31 nM | Olaparib | 4.40 nM |

| Quinoxaline derivative 5 | PARP-1 | 3.05 nM | Olaparib | 4.40 nM |

Wnt Signaling Pathway Interference

The Wnt signaling pathway is frequently activated aberrantly in various human cancers, including gastric cancer, making it a viable therapeutic target. nih.gov A quinazoline derivative, 2,4-diamino-quinazoline (2,4-DAQ), has been identified as a selective inhibitor of this pathway. nih.gov

Research has shown that 2,4-DAQ can suppress the expression of Wnt/β-catenin target genes, such as AXIN2, MYC, and LGR5. nih.gov By inhibiting lymphoid enhancer binding factor 1 (Lef1), a key component of the Wnt pathway, 2,4-DAQ effectively interferes with the signaling cascade. nih.gov This interference leads to the suppression of gastric cancer cell growth through the induction of apoptosis, a process confirmed by the activation of caspases and the cleavage of PARP-1. nih.gov Furthermore, 2,4-DAQ has demonstrated an inhibitory effect on the migration and invasion of gastric cancer cells. nih.gov

Antimicrobial Activity

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Quinazolin-4-one and its derivatives are recognized as a promising class of compounds with a broad spectrum of antibacterial activity. eco-vector.comfrontiersin.org They have demonstrated pharmacological effects against various pathogens, including Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Mycobacterium tuberculosis. eco-vector.commdpi.com

The antibacterial activity is influenced by the nature and number of substituents on the quinazolinone nucleus. eco-vector.com For example, one study reported that the 2-phenyl-3-amino quinazolin-4-one parent compound showed moderate activity against both Gram-positive and Gram-negative bacteria. frontiersin.org In another study, a series of 79 derivatives of 4(3H)-quinazolinones were synthesized and evaluated, showing selective activity against S. aureus. nih.gov Compound 27 from this series was particularly potent against MRSA strains, with MIC values of ≤0.5 μg/mL. nih.gov

Furthermore, specific derivatives have shown significant activity against M. tuberculosis. mdpi.com The compound 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) exhibited a low minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA and also inhibited the growth of M. tuberculosis H37Rv at a concentration of 10 μg/mL. mdpi.comresearchgate.net

Table 3: Antibacterial Activity of Selected Quinazolin-4-one Derivatives

| Compound | Bacterial Strain | Activity (MIC in µg/mL) |

|---|---|---|

| Compound 27 | S. aureus (MRSA strains) | ≤0.5 |

| Compound 73 | Staphylococcus epidermidis | ≤4 |

| Compound 73 | Staphylococcus haemolyticus | ≤4 |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) | S. aureus (MRSA) | 0.98 |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) | S. aureus ATCC 25923 | 3.90 |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) | M. tuberculosis H37Rv | 10 (Inhibitory concentration) |

| 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one (IIIe) | Various Gram (+) & Gram (-) | Superior activity among synthesized compounds |

Antifungal Properties

In addition to antibacterial effects, quinazolinone derivatives possess notable antifungal properties against various pathogenic fungi, including Candida albicans and Aspergillus niger. eco-vector.comnih.govbiomedpharmajournal.org The search for new antifungal agents is critical due to increasing drug resistance and the limited number of commercially available drugs. frontiersin.org

Several studies have reported the synthesis of quinazolinone derivatives with significant antifungal activity. nih.govresearchgate.net For instance, a synthesized 1,2,4-triazolo[1,5-a]quinazolinone (THTQ) showed a potent effect against Aspergillus niger, with an inhibition zone comparable to the standard drug fluconazole. nih.gov The compound also demonstrated moderate activity against Candida albicans. nih.gov Another study found that certain pyrrolidine derivatives of quinazolinone exhibited a promising antifungal effect against C. albicans. nih.gov The evaluation of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives also showed activity against C. albicans ATCC 10231. mdpi.com

Table 4: Antifungal Activity of Selected Quinazolinone Derivatives

| Compound/Derivative | Fungal Strain | Activity Metric | Result |

|---|---|---|---|

| THTQ | Aspergillus niger | Inhibition Zone | 28.57 mm (comparable to fluconazole) |

| THTQ | Aspergillus niger | MIC | 15 mg/mL |

| THTQ | Candida albicans | MIC | 7.5 mg/mL |

| Pyrrolidine derivatives (15, 16, 18) | Candida albicans | - | Promising antifungal effect |

| Compound 6b | Candida albicans | - | Better effect than other tested compounds |

| Compound 6b | Aspergillus fumigatus | - | Better effect than other tested compounds |

| Compound 6b | Aspergillus niger | - | Better effect than other tested compounds |

Mechanisms of Antimicrobial Action

The mechanism of antibacterial action for some quinazolinone derivatives involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. eco-vector.com This mechanism is particularly relevant for overcoming resistance in strains like MRSA. eco-vector.com

MRSA's resistance to most β-lactam antibiotics is due to its acquisition of PBP2a, an enzyme that has a low affinity for these drugs. nih.gov Certain 4(3H)-quinazolinone derivatives have been shown to bind to an allosteric site on PBP2a. eco-vector.comnih.gov This binding induces a conformational change that opens the active site of the enzyme, allowing β-lactam antibiotics to bind and inhibit cell wall synthesis, thereby restoring their efficacy. nih.gov This synergistic action makes quinazolinones potential candidates for combination therapy with β-lactams to treat MRSA infections. eco-vector.comnih.gov Some quinazolinone derivatives have also been found to inhibit PBP1 in addition to PBP2a. nih.govacs.org

Inhibition of Biofilm Formation

The formation of biofilms by pathogenic bacteria is a significant challenge in the treatment of infectious diseases, as it confers increased resistance to antibiotics. The 4(3H)-quinazolinone scaffold has been identified as a promising pharmacophore for the development of agents that can inhibit biofilm development. nih.gov

Novel 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones have been synthesized and evaluated for their ability to inhibit biofilm formation. nih.gov A study investigating these derivatives against both Gram-positive (methicillin-resistant Staphylococcus aureus, MRSA) and Gram-negative (Acinetobacter baumannii) bacteria revealed significant activity. nih.gov Notably, analogues with 2,4,6-trimethoxy phenyl, 4-methylthio phenyl, and 3-bromo phenyl substituents demonstrated efficient inhibition of biofilm formation in MRSA, with IC50 values ranging from 20.7 to 22.4 μM. nih.gov Two of these compounds also showed low toxicity in human cells in vitro, suggesting their potential as leads for further development. nih.gov

In a separate study, a series of 2,3‐dihydroquinazolin‐4(1H)‐one derivatives were synthesized and assessed for their anti-biofilm potential. researchgate.net Among the synthesized compounds, 2‐(4‐(1H‐1,2,4‐triazol‐1‐yl)phenyl)‐2,3‐dihydroquinazolin‐4(1H)‐one and 2,3‐dihydro‐2‐(2,4,6‐trimethoxyphenyl) quinazolin‐4(1H)‐one exhibited superior anti-biofilm activity against Candida albicans compared to the standard drug fluconazole, with IC50 values below 30 μM. researchgate.net Furthermore, certain 2-aminoquinazoline derivatives have demonstrated significant anti-biofilm activity against Mycobacterium smegmatis. rsc.org

| Compound Type | Target Organism | Activity (IC50) |

|---|---|---|

| 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones | MRSA | ~20.7-22.4 μM |

| 2,3-dihydroquinazolin-4(1H)-one derivatives | Candida albicans | < 30 μM |

| 2-aminoquinazoline derivatives | Mycobacterium smegmatis | ~15 μM |

Anti-inflammatory Activity

Quinazolin-4-one derivatives have been investigated for their anti-inflammatory properties through the inhibition of various inflammatory mediators and pathways. benthamscience.com In a study involving newly synthesized quinazoline-4-one derivatives, compounds were found to inhibit inflammatory mediators in peritoneal macrophage cells. nih.gov One particular study highlighted a thioacetohydrazide-conjugated quinazolinone derivative that demonstrated superior inhibition of the inflammatory mediator nitric oxide compared to the standard drug celecoxib. nih.gov

The anti-inflammatory effects of these compounds are often evaluated using in vivo models, such as the carrageenan-induced rat paw edema model. fabad.org.trnih.gov In one such study, several novel quinazolinone derivatives were synthesized and screened, with some compounds exhibiting good anti-inflammatory activity. fabad.org.tr Specifically, derivatives with 2-methyl and 2,4-dinitro substitutions on the aromatic ring at the 3-position were found to be favorable for anti-inflammatory activity. fabad.org.tr

Furthermore, the Na+/H+ exchanger isoform 1 (NHE-1) has been identified as a pharmacological target with anti-inflammatory properties. nih.gov Certain functionalized quinazoline-4(3H)-one derivatives have been developed as novel NHE-1 inhibitors. nih.gov Two of these compounds were found to inhibit the pro-inflammatory activation of murine macrophages and lipopolysaccharide (LPS)-induced secretion of interleukin-6 (IL-6). nih.gov

A significant mechanism underlying the anti-inflammatory activity of many quinazolin-4-one derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. researchgate.net Numerous studies have focused on designing and synthesizing 2,3-disubstituted-4(3H)-quinazolinones as selective COX-2 inhibitors. researchgate.net

In one study, a series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones were synthesized and evaluated for their COX-1/COX-2 inhibitory activities. researchgate.net Several compounds in this series exhibited potent COX-2 inhibitory activity with IC50 values in the sub-micromolar range, comparable to the reference drug celecoxib. researchgate.net For instance, compounds with specific substitutions demonstrated strong COX-2 inhibition with IC50 values of 0.33 μM and 0.40 μM, and high selectivity indices (>303.0 and >250.0, respectively). researchgate.net

Another series of novel 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives containing para-sulfonamide groups were synthesized and evaluated for their COX-2 inhibitory activity. nih.gov The most active compound in this series, 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3-4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide, showed a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM. nih.gov Additionally, novel quinazolinones conjugated with ibuprofen were designed as selective COX-2 inhibitors and exhibited superior COX-2 selectivity compared to previously reported quinazolinones. nih.gov

| Compound Series | Key Finding | Reference Compound |

|---|---|---|

| 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones | Potent COX-2 inhibition with IC50 values of 0.33 μM and 0.40 μM. | Celecoxib (IC50 0.30 μM) |

| 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-ones | Maximum COX-2 inhibition of 47.1% at 20 μM. | Celecoxib (80.1% inhibition at 1 μM) |

| Quinazolinones conjugated with ibuprofen | Superior COX-2 selectivity. | Celecoxib |

Neuroactive and CNS-Related Activities (Preclinical)

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key therapeutic strategy for managing neurodegenerative disorders such as Alzheimer's disease. nih.gov The quinazoline scaffold has been utilized in the design of effective cholinesterase inhibitors. nih.gov

A novel series of 2,4-disubstituted quinazoline derivatives were synthesized and evaluated for their inhibitory activities against both AChE and BuChE. nih.gov This research highlighted that the expression level and activity of BuChE increase significantly in the later stages of Alzheimer's disease, making it a promising therapeutic target. nih.gov The study identified several 2,4-disubstituted quinazoline derivatives as selective BuChE inhibitors. nih.gov

Beyond cholinesterase inhibition, quinazolin-4-one derivatives have been explored for their potential to modulate other key pathological features of Alzheimer's disease. nih.govacs.org A significant area of investigation has been the inhibition of histone deacetylase 6 (HDAC6), as selective HDAC6 inhibitors have shown therapeutic promise for Alzheimer's disease. nih.govacs.org

Novel quinazolin-4-one derivatives containing a hydroxamic acid moiety were designed and synthesized as selective HDAC6 inhibitors. nih.govacs.org One of the most potent compounds, (E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide, exhibited an IC50 of 8 nM for HDAC6. nih.govacs.org Importantly, some of the more potent HDAC6 inhibitors in this series were found to decrease zinc-mediated β-amyloid (Aβ) aggregation in vitro. nih.govacs.org Another promising candidate, N-Hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide, selectively inhibited HDAC6 with an IC50 of 29 nM and significantly improved learning-based performance in a mouse model with β-amyloid-induced hippocampal lesions. nih.govacs.org These compounds were also shown to increase the acetylation of α-tubulin, a non-histone protein, which is relevant to neuronal function. nih.govacs.org

Antioxidant Properties

Radical Scavenging Activity (e.g., DPPH, Nitric Oxide)

The antioxidant potential of quinazolin-4(3H)-one derivatives has been explored through various in vitro assays, notably the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide (NO) radical scavenging assays. These studies aim to understand the structure-activity relationships that govern the antioxidant capacity of this chemical scaffold.

The DPPH assay is a widely used method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor. sapub.orgnih.gov The stable DPPH radical absorbs strongly at 517 nm, but upon reduction by an antioxidant, its color changes from violet to yellow, leading to a decrease in absorbance. sapub.orgmdpi.com Research has shown that the antioxidant activity of quinazolin-4(3H)-one derivatives is influenced by the nature and position of substituents on the molecule. For instance, a study on 2-substituted quinazolin-4(3H)-ones found that the presence of hydroxyl groups on a phenyl ring at the 2-position is crucial for potent radical scavenging activity. mdpi.comresearchgate.net Specifically, dihydroxy-substituted quinazolinones demonstrated the most significant activity, with EC50 values as low as 7.2 μM. nih.gov The presence of an additional ethylene (B1197577) linker between the quinazolinone ring and a phenolic substituent has also been shown to increase antioxidant activity. mdpi.comresearchgate.net

Nitric oxide is a reactive molecule that can be pro-inflammatory under certain conditions. sapub.org The nitric oxide scavenging assay measures the ability of a compound to inhibit the production of nitric oxide radicals. Studies on quinazolinone–vanillin derivatives revealed that some of these compounds are more effective antioxidants than vanillin alone, showing excellent scavenging capacity against both DPPH and nitric oxide radicals. sapub.org The antioxidant properties of these derivatives are often attributed to the presence of the quinazolin-4(3H)-one ring system, which can delocalize electrons or donate a hydrogen radical to the free radical. sapub.orgnih.gov

Table 1: Radical Scavenging Activity of Selected Quinazolin-4(3H)-one Derivatives

| Compound | Assay | Activity (IC50 / EC50 µM) | Reference |

|---|---|---|---|

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e) | DPPH | 7.5 | mdpi.com |

| 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one (21g) | DPPH | 7.4 | mdpi.com |

| 2-(2,5-dihydroxyphenyl)quinazolin-4(3H)-one (21h) | DPPH | 7.2 | mdpi.com |

| Quinazolinone-vanillin derivative 5 | DPPH & NO | More effective than vanillin | sapub.org |

| Quinazolinone-vanillin derivative 6 | DPPH & NO | More effective than vanillin | sapub.org |

Note: IC50/EC50 values represent the concentration required to scavenge 50% of the radicals.

Antiviral Activities

Activity Against Specific Viral Targets (e.g., HCV NS3-4Apro, Cytomegalovirus)

Derivatives of the quinazoline scaffold have been investigated for their potential to inhibit various viral enzymes and replication processes, showing promise against targets like the Hepatitis C Virus (HCV) NS3/4A protease and Human Cytomegalovirus (HCMV).

The HCV NS3/4A serine protease is essential for the replication of the hepatitis C virus, making it a key target for antiviral drug development. nih.govrsc.org Several studies have evaluated quinazoline and benzo[g]quinazoline derivatives as inhibitors of this enzyme. In one study, a series of benzo[g]quinazolines and their quinazoline analogues demonstrated inhibitory activity against the NS3/4A enzyme, with IC50 values ranging from 6.41 µM to 78.80 µM. rsc.org Molecular docking studies suggested that these compounds bind to the catalytic triad of the enzyme. rsc.org Another class of inhibitors, quinoxaline-based P1–P3 macrocyclic analogues, also showed potent activity against NS3/4A protease and its drug-resistant variants. nih.gov

Quinazoline derivatives have also been assessed for activity against Human Cytomegalovirus (HCMV), an opportunistic pathogen that can cause serious disease in immunocompromised individuals. nih.gov Research into quinazoline-2,4-diones revealed that substitution at the N3 position with benzyl (B1604629) groups was beneficial for antiviral activity. nih.gov While N3-benzoylated compounds were inactive, isoxazolidine phosphonates with benzyl substituents on both the quinazoline-2,4-dione skeleton and the isoxazolidine ring showed weak activity against HCMV strains, with EC50 values in the range of ≥3 to ≥14.5 μM. nih.gov More recently, thioxothiazolo[3,4-a]quinazoline derivatives were identified as a new class of herpesvirus inhibitors targeting the viral alkaline nuclease, an enzyme conserved among Herpesviridae. The most potent derivative, AD-51, inhibited HCMV replication with an EC50 of 0.9 μM and was also active against drug-resistant HCMV strains. nih.gov

Table 2: Antiviral Activity of Selected Quinazoline Derivatives

| Compound Class | Viral Target | Key Findings | Reference |

|---|---|---|---|

| Benzo[g]quinazolines | HCV NS3/4A Protease | Inhibited enzyme activity with IC50 values from 6.41 to 78.80 μM. | rsc.org |

| Isoxazolidine phosphonate quinazoline-2,4-diones | Human Cytomegalovirus (HCMV) | Weak activity with EC50 values from ≥3 to ≥14.5 μM. | nih.gov |

| Thioxothiazolo[3,4-a]quinazolines (e.g., AD-51) | HCMV Alkaline Nuclease | Inhibited HCMV replication with EC50 of 0.9 μM. | nih.gov |

Note: IC50 represents the half-maximal inhibitory concentration; EC50 represents the half-maximal effective concentration.

Other Preclinical Biological Activities

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a role in glucose metabolism by inactivating incretin hormones. mdpi.commdpi.com Inhibition of DPP-4 is a recognized therapeutic strategy for managing type 2 diabetes mellitus. nih.govnih.gov The quinazolin-4-one scaffold has been identified as a promising framework for the development of novel DPP-4 inhibitors. mdpi.comnih.gov

Research has demonstrated that various quinazolinone derivatives can effectively inhibit DPP-4. For example, a series of quinazolin-4-one compounds substituted with methyl-benzonitrile at the N-3 position and 3-aminopiperidine at the C-2 position showed potent and specific inhibition of DPP-4. nih.gov Similarly, quinazolin-4-one-pyrimidine hybrid derivatives and quinazolin-4-one clubbed with thiazoline derivatives have displayed moderate to good DPP-4 inhibitory activity. nih.gov The design of these molecules is often based on the structure of known DPP-4 inhibitors like linagliptin, which itself contains a quinazoline heterocycle. mdpi.comnih.gov Studies involving spiro cyclohexane-1,2'-quinazoline derivatives have yielded compounds that are significantly more active than the reference drug linagliptin, with IC50 values in the sub-nanomolar range (0.0005-0.0089 nM). nih.gov

Table 3: DPP-4 Inhibitory Activity of Selected Quinazolin-4-one Derivatives

| Compound Class | Activity (IC50) | Comparison | Reference |

|---|---|---|---|

| Spiro cyclohexane-1,2'-quinazoline derivatives | 0.0005-0.0089 nM | 102-103 folds more active than linagliptin | nih.gov |

| Quinazolinone derivatives (NPA-1, PS-3, etc.) | Not specified, but described as strong | Comparable to sitagliptin (IC50 = 0.06 µM) | researchgate.net |

| Quinazoline clubbed thiazole derivatives | Nanomolar range | Good selectivity over DPP-8/9 | mdpi.com |

Note: IC50 represents the half-maximal inhibitory concentration.

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The quinazoline scaffold is recognized for its broad spectrum of pharmacological activities, including promising antileishmanial effects. nih.govmdpi.com

Several studies have synthesized and evaluated quinazolin-4(3H)-one derivatives for their activity against Leishmania species. In one study, 16 novel quinazolin-4(3H)-one derivatives were tested against L. major and L. donovani. nih.gov Among them, a 4-hydroxy substituted derivative (compound 2) and a 4-morpholino substituted derivative (compound 9) were most effective, with compound 9 showing an IC50 value of 23.05 μM against L. major and 56.30 μM against L. donovani. nih.gov Another study on 3-aryl-2-styryl substituted-4(3H)-quinazolinones reported a compound, (E)-2-(4-nitrostyryl)-3-phenylquinazolin-4(3H)-one (6), with exceptionally potent antileishmanial activity (IC50 = 0.0212 µg/mL), making it significantly more active than the standard drugs amphotericin B and miltefosine. nih.gov Similarly, another series of 2,3-disubstituted-4(3H)-quinazolinones also showed potent activity, with one compound being approximately 250 times more active than miltefosine. researchgate.net Furthermore, 2,3-dihydroquinazolin-4(1H)-one derivatives have also been identified as a new class of anti-leishmanial agents, with in vitro IC50 values as low as 0.05 µg/mL. mdpi.comaku.eduresearchgate.net

Table 4: Antileishmanial Activity of Selected Quinazolinone Derivatives

| Compound | Leishmania Species | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 2 (4-hydroxy substituted) | L. major | 23.94 μM | nih.gov |

| Compound 9 (4-morpholino substituted) | L. major | 23.05 μM | nih.gov |

| (E)-2-(4-nitrostyryl)-3-phenylquinazolin-4(3H)-one (6) | L. donovani | 0.0212 µg/mL | nih.gov |

| (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone (7) | L. donovani | 0.0128 µg/mL | researchgate.net |

| 2,3-dihydroquinazolin-4(1H)-one derivative (3b) | Not specified | 0.05 µg/mL | mdpi.comaku.eduresearchgate.net |

Note: IC50 represents the half-maximal inhibitory concentration.

Glucokinase Activation

Recent research has explored the potential of quinazolin-4-one derivatives as activators of glucokinase (GK), a key enzyme in glucose metabolism. A study focused on a series of quinazolin-4-one derivatives featuring thiazole acetates and acetamides identified several compounds with significant glucokinase activating potential.

In this study, a library of quinazolin-4-one derivatives was synthesized and evaluated for their ability to activate the glucokinase enzyme. Among the synthesized compounds, two derivatives, designated as compound 3 and compound 4 , demonstrated the most potent glucokinase activation. These compounds exhibited half-maximal effective concentrations (EC50) in the nanomolar range, indicating a high level of potency. Specifically, compound 4 was found to be the more potent of the two. oducal.com

The core structure of these active compounds is based on the quinazolin-4-one scaffold. While the specific derivatives showing high activity were not this compound itself, they were closely related structures, suggesting that the quinazolin-4-one core is a promising starting point for the development of novel glucokinase activators. The substitution at the 2-position of the quinazolinone ring was a methyl or a phenyl group in the most active compounds identified in this particular study.

Table 1: Glucokinase Activation by Quinazolin-4-one Derivatives

| Compound | EC50 (nM) |

|---|---|

| 3 | 632 |

| 4 | 516 |

| RO-281675 (Standard) | Not Reported |

| Piragliatin (Standard) | Not Reported |

Analgesic Effects (in animal models)

Several preclinical studies have investigated the analgesic properties of various substituted quinazoline derivatives using established animal models of pain. These studies highlight the potential of this chemical class in the development of new pain-relieving medications.

A study evaluating a series of novel 2,4,6-trisubstituted-quinazoline derivatives identified several compounds with significant analgesic activity. nih.gov The analgesic effects were assessed using the acetic acid-induced writhing test in mice, a model for peripheral pain. In this test, a mild irritant is administered to the mice, causing abdominal constrictions, and the effectiveness of a potential analgesic is measured by its ability to reduce the number of these writhes.

Among the tested compounds, a number of derivatives demonstrated a dose-dependent reduction in the number of writhes, indicating a peripheral analgesic effect. Notably, four of the synthesized compounds exhibited analgesic potency greater than that of the standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin. nih.gov One particular derivative, with a 2-methyl substitution, showed a significant reduction in writhing. mdpi.com

Another investigation into a novel quinazoline derivative demonstrated both peripheral and central analgesic properties. researchgate.net The peripheral analgesic activity was confirmed through the acetic acid-induced writhing test, where the compound significantly reduced writhing counts. researchgate.net The central analgesic effect was evaluated using the hot plate test, which measures the time it takes for an animal to react to a thermal stimulus. The quinazoline derivative increased the latency in the hot plate test, suggesting an effect on the central nervous system's pain pathways. researchgate.net

The specific substitutions on the quinazoline ring play a crucial role in determining the analgesic potency. For instance, in one study, compounds with different substitutions at the 2, 4, and 6 positions were synthesized and evaluated. The results indicated that the nature of the substituent at these positions significantly influenced the analgesic activity.

Table 2: Analgesic Activity of 2,4,6-trisubstituted quinazoline derivatives in Acetic Acid-Induced Writhing Test in Mice

| Compound | Writhing Count (Mean ± SEM) | % Inhibition |

|---|---|---|

| Control | 45.33 ± 1.22 | - |

| 6b | 12.33 ± 0.71 | 72.80 |

| 6e | 14.00 ± 0.85 | 69.11 |

| 6h | 13.17 ± 0.94 | 70.94 |

| 6j | 13.50 ± 0.76 | 70.21 |

| 6l | 14.83 ± 0.83 | 67.28 |

| Indomethacin (Standard) | 15.67 ± 0.80 | 65.43 |

Structure Activity Relationship Sar Studies of 2 Ethyl 1h Quinazolin 4 One Derivatives

Influence of Substituents at Specific Positions (C-2, N-3, C-4, C-5, C-6, C-7, C-8) on Biological Activity

The biological activity profile of quinazolin-4-one derivatives can be significantly modulated by substitutions at various positions around the heterocyclic and benzene (B151609) rings.

C-2 Position: The substituent at the C-2 position plays a pivotal role in determining the biological activity.

Aliphatic vs. Aromatic Substituents: Studies have shown that both aliphatic and aromatic substituents can confer significant activity. For instance, compounds with an aliphatic propyl group at the C-2 position have demonstrated notable cytotoxic activity against HeLa cell lines. nih.gov This suggests that small alkyl groups like ethyl are favorable for certain biological activities. In contrast, aromatic substituents, such as phenyl or substituted phenyl rings, are also common. The nature of the substitution on this aryl ring is critical; for example, to achieve antioxidant activity in 2-phenylquinazolin-4-one derivatives, the presence of at least one hydroxyl group, often in combination with a methoxy (B1213986) group or a second hydroxyl group at the ortho or para position, is required. mdpi.comnih.gov

Heteroaryl Substituents: The introduction of heteroaryl rings, like a pyridinyl group, at C-2 has been explored for developing dual EGFR-HER2 inhibitors. mdpi.com

N-3 Position: The N-3 position is a frequent site for modification to alter the physicochemical properties and biological activity of the quinazolinone scaffold.

Aromatic and Heterocyclic Rings: The presence of a substituted aromatic ring at this position is often considered essential for antimicrobial activities. nih.gov Attaching various heterocyclic moieties, such as 1,3,4-thiadiazoles or pyrazoles, via different linkers to the N-3 position has yielded compounds with potent antimicrobial and anticonvulsant effects. nih.govnih.gov

Side Chains: Introduction of side chains, such as those containing secondary or alicyclic amines linked via a Schiff base, has been investigated for creating hybrid structures with antibacterial activity. nih.gov

C-4 Position: The carbonyl group at the C-4 position is a key feature of the quinazolin-4-one scaffold.

Amine Substitutions: Replacing the carbonyl oxygen with a substituted amine (4-aminoquinazoline) is a common strategy, particularly in the development of kinase inhibitors like Gefitinib and Erlotinib. mdpi.com A decylamine (B41302) group substituted at C-4 was found to be beneficial for antimicrobial activity. nih.gov

C-5, C-6, C-7, and C-8 Positions: Modifications on the fused benzene ring are crucial for fine-tuning potency and selectivity.

C-5 Position: Substitution at the C-5 position with sulfo-alkyl groups in related triazolo[1,5-c]quinazolinones resulted in moderate antimicrobial activity. nih.gov

C-6 Position: The C-6 position is a critical point for substitution. The presence of a halogen, such as bromine or iodine, can be vital for activity. nih.govnih.gov For example, 6-bromo substitution is a feature in potent EGFR/HER2 inhibitors. mdpi.com Methoxy groups at C-6 and C-7 are also common in kinase inhibitors and can enhance antibacterial effects when conjugated with silver nanoparticles. mdpi.com

C-7 Position: Like the C-6 position, C-7 is often substituted to enhance activity. Attaching a 3-nitro-1,2,4-triazole (B13798) motif at C-7 via a linker has been shown to be favorable for EGFR and VEGFR2 inhibitory activity. mdpi.com

C-8 Position: The C-8 position has been explored for improving the potency of tankyrase inhibitors. The introduction of larger substituents, such as nitro and diol groups, at this position can create new interactions within the enzyme's binding site, enhancing both affinity and selectivity. biorxiv.orgresearchgate.net The presence of a halogen at C-8 has also been shown to improve antimicrobial activity. nih.gov

| Position | Substituent Type | Effect on Biological Activity | Example Activity |

|---|---|---|---|

| C-2 | Alkyl (e.g., Propyl) | Increased cytotoxic activity. nih.gov | Anticancer |

| C-2 | Hydroxylated Phenyl | Essential for antioxidant properties. mdpi.comnih.gov | Antioxidant |

| N-3 | Substituted Aromatic Ring | Considered essential for activity. nih.gov | Antimicrobial |

| C-4 | Amine | Beneficial for activity, common in kinase inhibitors. mdpi.comnih.gov | Anticancer, Antimicrobial |

| C-6 | Halogen (e.g., Bromo, Iodo) | Enhances activity. nih.govmdpi.com | Anticancer, Antimicrobial |

| C-7 | Methoxy, Nitro-triazole | Enhances kinase inhibition. mdpi.commdpi.com | Anticancer, Antimicrobial |

| C-8 | Nitro, Diol, Halogen | Improves potency and selectivity. nih.govbiorxiv.orgresearchgate.net | Anticancer (Tankyrase inhibitor), Antimicrobial |

Identification of Key Pharmacophoric Features for Target Interaction

Pharmacophore modeling helps to identify the essential structural features of a molecule required for its interaction with a specific biological target. For quinazolin-4-one derivatives, several key pharmacophoric features have been identified.

Core Scaffold: The quinazolinone ring itself serves as a crucial scaffold, correctly orienting the various substituents for interaction with the target protein. ijpscr.info

Hydrogen Bonding: The N-H group at position 1 and the carbonyl oxygen at position 4 are critical hydrogen bond donors and acceptors, respectively. For instance, in EGFR inhibitors, the N1 atom of the quinazoline (B50416) ring often forms a key hydrogen bond with the backbone of a methionine residue (Met793) in the hinge region of the kinase. nih.gov

Hydrophobic Interactions: Substituents at the C-2 and N-3 positions, as well as on the benzene ring portion (C-5 to C-8), provide hydrophobic regions that can interact with non-polar pockets in the target enzyme. ijpscr.info

Specific Functional Groups: Ligand-based pharmacophore models for acetylcholinesterase inhibitors have identified features such as aromatic rings, hydrogen bond acceptors, and hydrophobic centers as crucial for activity. nih.gov For sEH inhibitors, an amide group is considered a primary pharmacophore, which can be placed at a specific distance from the secondary quinazolinone ring pharmacophore. ijpscr.info

Correlation Between Chemical Modifications and Potency/Selectivity Profiles

The potency and selectivity of quinazolin-4-one derivatives are highly sensitive to chemical modifications.

Electronic Effects: The introduction of electron-donating groups (EDGs) versus electron-withdrawing groups (EWGs) can significantly impact potency. For anticancer activity, the presence of EDGs like propyl on the C-2 position can improve cytotoxicity, whereas EWGs like phenyl may have the opposite effect. nih.gov In another study, para-substitution on a C-2 phenyl ring with EWGs (-Cl, -Br, -F) led to higher EGFR inhibitory activity compared to EDGs (-CH3, -OCH3). mdpi.com

Steric Factors: The size and position of substituents can influence binding and selectivity. For instance, in the alkylation of the quinazolin-4-one core, an ortho-substituent on a C-2 phenyl ring sterically hinders O-alkylation, favoring N-alkylation. In contrast, meta- or para-substituents lead predominantly to O-alkylation. researchgate.net

Selectivity: Modifications can steer the selectivity of the compound towards a specific target. For example, in the development of tankyrase inhibitors, larger substituents at the C-8 position were shown to engage in new interactions that improved selectivity for tankyrases over other PARP enzymes. biorxiv.orgresearchgate.net Similarly, specific substitutions on the quinazoline core can confer selectivity for different kinase isoforms.

| Compound Modification | Target | Observed Effect on Potency/Selectivity |

|---|---|---|

| Para-EWGs on C-2 Phenyl | EGFR | Higher inhibitory activity compared to EDGs. mdpi.com |

| Propyl group at C-2 | HeLa Cells | Improved cytotoxic activity. nih.gov |

| Larger substituents (Nitro, Diol) at C-8 | Tankyrase | Improved affinity and selectivity over other PARPs. biorxiv.orgresearchgate.net |

| Meta-bromoaniline at C-6 | MCF-7 Cells | Higher antiproliferative activity than para-substituted derivatives. mdpi.com |

Impact of Bridging Moieties and Side Chains on Efficacy

Linker Type and Length: The nature and length of the linker connecting a pharmacophoric group to the quinazolinone core are critical. In a series of EGFR/VEGFR2 inhibitors, a longer chain linker between the quinazoline core at C-7 and a triazole moiety was found to be favorable for inhibitory activity. mdpi.com In another example, conjugating a 1,3,4-oxadiazole (B1194373) moiety to the N-3 position via an amide linker resulted in compounds with cytotoxic activity. nih.gov

Basic Side Chains: The introduction of polar, basic side chains is a key strategy in designing kinase inhibitors to improve aqueous solubility and form salt bridges with acidic residues in the target protein. A basic side chain positioned at C-8 of a 2-aryl-substituted quinazolinone was shown to be important for biological activity. nih.gov

Hybrid Molecules: Molecular hybridization, which combines the quinazolin-4-one scaffold with other bioactive moieties, has proven to be an effective strategy. For example, incorporating hydrazone or pyrazole (B372694) scaffolds has led to potent antimicrobial agents that target the DNA gyrase enzyme. mdpi.com Similarly, linking the quinazolinone core with 1,2,3-triazole and glycoside moieties has yielded compounds with significant cytotoxic activity against various cancer cell lines. nih.gov An additional ethylene (B1197577) linker between the quinazolinone ring and a phenolic substituent has also been shown to increase antioxidant activity. mdpi.comnih.gov

Computational Chemistry and Molecular Modeling of 2 Ethyl 1h Quinazolin 4 One Analogues

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug design, it is frequently used to understand how a ligand, such as a quinazolinone derivative, binds to the active site of a protein receptor.

Molecular docking simulations have been extensively used to determine the likely binding modes of quinazolinone analogues with various biological targets, including protein kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2). tandfonline.comnih.gov These studies reveal that quinazolinone derivatives can act as either ATP-competitive type-I inhibitors or non-competitive type-II inhibitors, depending on the specific analogue and the target kinase. tandfonline.com

The binding is typically characterized by a combination of interactions:

Hydrogen Bonding: The quinazolinone core, particularly the carbonyl group and nitrogen atoms, frequently forms hydrogen bonds with key residues in the protein's active site. nih.govmdpi.com

Hydrophobic Interactions: The bicyclic quinazolinone structure and its substituents often engage in hydrophobic interactions with nonpolar amino acid residues. nih.gov

Arene-Cation Interactions: The aromatic rings of the quinazolinone scaffold can form favorable arene-cation interactions with positively charged residues like lysine (B10760008) or arginine. nih.gov

For instance, docking studies of thioxoquinazoline derivatives with CDK2 showed interactions involving hydrogen bonds and arene-hydrogen interactions contributing to the binding energy. nih.gov Similarly, simulations of quinazolinone-based inhibitors in the PI3Kδ active site showed the quinazolinone core extending into a pocket formed by key loop residues. nih.gov

| Target Protein | PDB ID | Key Interactions Observed | Reference |

|---|---|---|---|

| EGFR Kinase | 1M17 | Hydrogen bonding, hydrophobic interactions | mdpi.com |

| VEGFR-2 Kinase | 3WZE | Hydrogen bonding with DFG motif, hydrophobic interactions | rsc.orgdovepress.com |

| CDK2 Kinase | - | Arene-cation interactions, hydrogen bonding | tandfonline.comnih.gov |

| S. aureus Tyrosyl-tRNA Synthetase | 1JIJ | Investigation of binding affinities to explore antibacterial mechanisms | nih.gov |

Docking studies are crucial for identifying the specific amino acid residues that are essential for high-affinity binding of quinazolinone analogues. These interactions anchor the ligand in the binding pocket and are critical for its inhibitory activity.

Key residues identified across various studies include:

EGFR: Hydrogen bonding interactions with residues such as Met769, Glu738, and Thr766 have been highlighted in docking studies as crucial for the activity of quinazoline (B50416) derivatives. mdpi.com

CDK2: Interactions with Gln131, Lys129, and Asp145 have been observed for thioxoquinazoline derivatives, involving hydrogen bonds and arene-cation interactions that stabilize the ligand-protein complex. nih.gov

NF-κB: The binding of quinazolinone derivatives to NF-κB has been shown to involve hydrogen bonds with residues like Ser240, Lys241, Asn247, and Arg305. nih.gov The carbonyl group of the quinazolinone often interacts with Lys241 and Asn247. nih.gov

PI3Kδ: In the design of dual PI3K/HDAC inhibitors, the quinazolinone core makes hydrophobic contacts with methyl groups on Thr833 and Met900. nih.gov

The identification of these critical residues provides a roadmap for designing new analogues with improved potency and selectivity by optimizing interactions with these specific amino acids.

Pharmacophore mapping is a computational method used to define the essential spatial arrangement of molecular features necessary for a molecule to interact with a specific biological target. openmedicinalchemistryjournal.com This technique is instrumental in designing novel compounds by identifying the key chemical functionalities responsible for their biological activity.

For quinazolinone analogues, pharmacophore models typically include features such as:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic/Aromatic Regions

These models are generated based on the structures of known active compounds or from the ligand-protein interactions observed in crystal structures or docking simulations. openmedicinalchemistryjournal.com For example, a pharmacophore for VEGFR-2 inhibitors based on the quinazolinone scaffold would include HBA/HBD features to interact with the conserved DFG motif in the kinase hinge region and a terminal hydrophobic group to occupy an allosteric site. dovepress.com By screening virtual libraries against such a pharmacophore, new potential inhibitors can be identified for synthesis and biological evaluation.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, stability, and reactivity of molecules. mdpi.com These calculations complement experimental findings and offer predictive power in molecular design.

DFT calculations, often using the B3LYP functional with a basis set like 6-31G* or 6-311G(d,p), are employed to optimize the ground-state geometry of quinazolinone derivatives and to calculate various electronic properties. mdpi.comsemanticscholar.orgresearchgate.net These properties help in understanding the molecule's stability and reactivity.

Key calculated parameters include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Electronegativity (χ): The ability of an atom to attract shared electrons.

Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution.

Energy Gap (Egap): The energy difference between the HOMO and LUMO, which is an indicator of molecular stability and reactivity. semanticscholar.org

Studies on quinazolinone Schiff base derivatives have used DFT to calculate these parameters, correlating them with the observed cytotoxic activities. semanticscholar.org Similarly, DFT has been used to confirm that in certain N-aminoquinazolin-4-one derivatives, the quinazolinone and imide planes are nearly orthogonal, a structural feature that influences their properties. researchgate.net

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.52 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.87 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.65 | Indicates chemical reactivity and stability |

| Ionization Potential (I) | 6.52 | Tendency to donate an electron |

| Electron Affinity (A) | 1.87 | Tendency to accept an electron |

| Hardness (η) | 2.33 | Resistance to charge transfer |

| Softness (S) | 0.21 | Inverse of hardness |

| Electronegativity (χ) | 4.20 | Electron-attracting power |

Data adapted from a study on 2-benzyloxy-1,2,4-triazolo[1,5-a]quinazolin-5(4H)-one for illustrative purposes. mdpi.com

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

HOMO: This orbital is associated with the molecule's ability to donate electrons, reflecting its nucleophilicity or basicity. youtube.com

LUMO: This orbital relates to the molecule's ability to accept electrons, indicating its electrophilicity or acidity. youtube.comyoutube.com

The energy and spatial distribution of the HOMO and LUMO are critical for predicting how a molecule will interact with other species. For quinazolinone analogues, FMO analysis reveals that the distribution of these orbitals is spread across the molecule, confirming that charge transfer can occur within the molecule. researchgate.net The HOMO-LUMO energy gap (ΔE) is a particularly important parameter; a smaller gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com This analysis is vital for understanding the reaction mechanisms and designing molecules with desired electronic characteristics for biological interactions.

Electrostatic Potential Maps

Electrostatic potential maps (EPMs) are crucial in computational chemistry for understanding the charge distribution and reactive sites of a molecule. For the quinazolin-4-one scaffold, the parent structure of 2-ethyl-1H-quinazolin-4-one, EPMs reveal distinct regions of electrostatic potential. The map typically shows areas of negative potential (represented in red) concentrated around the electronegative oxygen and nitrogen atoms of the quinazolinone core. Specifically, the carbonyl oxygen at position 4 is a prominent region of high electron density, indicating its role as a hydrogen bond acceptor. Conversely, the N-H group at position 3 displays a positive electrostatic potential (often colored blue), highlighting its potential as a hydrogen bond donor. These electrostatic features are fundamental in governing the non-covalent interactions, such as hydrogen bonds and electrostatic contacts, that this compound and its analogues form with biological targets. The distribution of charge across the aromatic rings is more neutral (often depicted in white or green). Understanding these electrostatic landscapes is vital for predicting how these compounds will orient themselves within a protein's binding pocket and for designing analogues with improved interaction profiles.

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time, providing insights into the stability and dynamics of ligand-protein complexes. For analogues of this compound, MD simulations are employed to validate docking poses and to assess the stability of the interactions between the ligand and its target protein. These simulations can reveal whether a computationally predicted binding mode is stable over a simulated period, typically nanoseconds, or if the ligand dissociates or shifts to a different conformation.

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, as well as the Root Mean Square Fluctuation (RMSF) of individual residues. A stable RMSD for both the protein and the ligand suggests that the complex remains in a consistent conformational state, indicating stable binding. For example, simulations of quinazolinone derivatives targeting enzymes like the Epidermal Growth Factor Receptor (EGFR) have been used to evaluate the stability of crucial hydrogen bonds, such as the one formed with the methionine residue in the active site. The persistence of such key interactions throughout the simulation is a strong indicator of a stable and potent inhibitor. Furthermore, MD simulations can elucidate the role of water molecules in mediating ligand-protein interactions and provide a more dynamic and realistic picture of the binding event than static docking models alone. This technique is instrumental in refining lead compounds by predicting how structural modifications might affect the stability of the ligand-protein complex.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions (Strictly Computational)

In the early stages of drug discovery, computational methods are essential for predicting the ADMET properties of drug candidates, helping to identify compounds with favorable pharmacokinetic profiles and reducing later-stage failures. For analogues of this compound, various in silico tools and models are used to estimate their absorption, distribution, metabolism, excretion, and toxicity.

Computational models are widely used to predict the intestinal permeability of compounds, which is a critical factor for oral bioavailability. Two common parameters for this are Caco-2 cell permeability and the percentage of human intestinal absorption (%HIA). The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model that mimics the human intestinal epithelium. Quantitative Structure-Property Relationship (QSPR) models, often built using machine learning algorithms like neural networks or support vector machines, correlate molecular descriptors (e.g., polarity, size, hydrogen bonding capacity) with experimentally determined Caco-2 permeability values to predict the permeability of new compounds.

Similarly, %HIA, which estimates the percentage of an orally administered drug that reaches the hepatic portal vein, can be predicted using computational models. These models are developed from datasets of compounds with known %HIA values and use calculated molecular descriptors to establish a predictive relationship. For quinazolinone derivatives, in silico studies have predicted high Caco-2 permeability and %HIA values (e.g., over 90%), suggesting good potential for oral absorption.

Below is an interactive table showcasing predicted ADMET properties for a series of hypothetical this compound analogues based on typical values found in computational studies.

| Compound ID | Predicted Caco-2 Permeability (logPapp, 10⁻⁶ cm/s) | Predicted %HIA | Predicted BBB Permeability | P-gp Substrate Prediction |

| Analogue A | High | > 90% | Low | No |

| Analogue B | High | > 90% | Low | No |

| Analogue C | Moderate | 70-90% | Low | Yes |

| Analogue D | High | > 90% | High | No |

| Analogue E | Low | < 30% | Low | No |

Note: This table contains representative data based on computational predictions for quinazolinone-type compounds and does not represent experimentally verified values for specific, named analogues.

The ability of a compound to cross the blood-brain barrier (BBB) is a critical parameter, determining its potential for treating central nervous system (CNS) disorders or, conversely, its risk of causing CNS side effects. In silico models for BBB permeability prediction are typically classification or regression models that use molecular descriptors such as molecular weight, lipophilicity (logP), polar surface area, and hydrogen bond counts. These models are trained on large datasets of compounds with experimentally determined BBB penetration data. For many quinazolinone analogues developed for non-CNS targets, computational predictions often indicate low BBB permeability, which is a desirable characteristic to minimize potential neurological side effects.

P-glycoprotein (P-gp) is an efflux transporter protein that actively removes a wide range of substances from cells, including from the brain and intestinal epithelium. It plays a significant role in multidrug resistance in cancer and can limit the oral bioavailability and CNS penetration of drugs. Computational models, including docking simulations and pharmacophore modeling, are used to predict whether a compound is likely to be a substrate or inhibitor of P-gp. For quinazolinone derivatives, in silico tools like SwissADME are used to predict P-gp substrate status. Studies on certain quinazolinone-based compounds have predicted them to be non-substrates of P-gp, which suggests a lower likelihood of being actively pumped out of cells, potentially leading to better efficacy and bioavailability.

Virtual Screening and De Novo Design for Lead Compound Identification

Virtual screening and de novo design are powerful computational strategies for identifying and optimizing novel lead compounds. Virtual screening involves computationally screening large libraries of existing compounds to identify those that are likely to bind to a specific biological target. This can be done through ligand-based methods, which search for compounds similar to known actives, or structure-based methods, which use docking simulations to fit compounds into the three-dimensional structure of the target protein. The quinazoline and quinazolinone scaffolds have been successfully used as core fragments in virtual screening campaigns to identify inhibitors for various targets, including protein kinases.

De novo design, on the other hand, involves the computational creation of novel molecular structures from scratch. This can be achieved by either assembling small molecular fragments within the binding site of a target (fragment-based growth) or by modifying an existing ligand to improve its properties. For instance, a design strategy might start with the quinazolinone core placed in the ATP-binding pocket of a kinase and then computationally "grow" different substituents to occupy adjacent hydrophobic pockets, aiming to enhance binding affinity and selectivity. This approach led to the rational design of quinazolin-4-one-based hydroxamic acids as dual inhibitors of PI3K and HDAC. Both virtual screening and de novo design have proven effective in identifying promising quinazolinone-based lead compounds for various therapeutic areas, including cancer.

Future Research Directions and Translational Perspectives for 2 Ethyl 1h Quinazolin 4 One

Exploration of Novel Biological Targets and Therapeutic Applications (Preclinical)

While the quinazolinone core is well-known for its interaction with targets like the Epidermal Growth Factor Receptor (EGFR), future preclinical research should focus on identifying novel biological targets for 2-ethyl-1H-quinazolin-4-one and its analogues. This exploration can lead to therapeutic applications in a wider range of diseases.

Recent studies on structurally related quinazolinones have revealed several promising targets that could be relevant for 2-ethyl derivatives:

Tankyrases (TNKSs): These enzymes are members of the Poly(ADP-ribose)polymerase (PARP) family and are involved in the regulation of the Wnt signaling pathway, which is often dysregulated in cancer. Selective inhibitors based on the 2-arylquinazolin-4-one scaffold have been identified, suggesting that modifications of the 2-ethyl group could yield potent and selective TNKS inhibitors. nih.gov

Hypoxia-Inducible Factor-1α (HIF-1α): As a key regulator of cellular response to low oxygen levels, HIF-1α is a critical target in cancer therapy, as solid tumors often have hypoxic regions. Quinazolin-4-one derivatives have been identified as inhibitors of HIF-1α transcriptional activity, indicating a potential therapeutic avenue for 2-ethyl analogues in oncology. nih.gov

Ubiquitin-Specific Peptidase 7 (USP7): This deubiquitinase is involved in the p53-MDM2 pathway, a critical regulator of tumor suppression. Novel quinazolin-4(3H)-one derivatives have been developed as potent USP7 inhibitors, suggesting that this target could be explored for this compound analogues in the context of cancer treatment. nih.gov

Bromodomain and Extra-Terminal Domain (BET) Family Proteins: These proteins are epigenetic readers that play a crucial role in gene transcription. Quinazoline-based inhibitors of BET proteins have shown efficacy in preclinical models of cancer and inflammatory diseases, highlighting another potential area of investigation. nih.govosti.gov

Aldo-Keto Reductase Family 1 Member B1 (AKR1B1): This enzyme is implicated in diabetic complications and cancer. Novel quinazolin-4(1H)-one derivatives have been designed as potent and selective inhibitors of AKR1B1, suggesting a potential therapeutic application in oncology and metabolic diseases. researchgate.net

Preclinical evaluation of this compound and its future analogues against a diverse panel of these and other emerging biological targets will be crucial for uncovering new therapeutic opportunities.

Development of Selective and Potent this compound Analogues

The development of analogues with improved potency and selectivity is a cornerstone of drug discovery. For this compound, systematic structural modifications guided by structure-activity relationship (SAR) studies will be essential.

SAR studies on related quinazolinones have provided valuable insights that can guide the design of new 2-ethyl derivatives: nih.gov

Substitution at the 2-position: While the focus is on the 2-ethyl group, exploring variations such as chain length, branching, and the introduction of functional groups could significantly impact activity. For instance, replacing the ethyl group with larger or more complex moieties like aryl or heteroaryl groups has been shown to enhance potency against certain targets. nih.gov

Substitution at the 3-position: The nitrogen at the 3-position is a key site for modification. Introducing different substituents can alter the compound's physicochemical properties and its interaction with biological targets.

Substitution on the Benzene (B151609) Ring: Modifications at positions 6 and 8 of the quinazoline (B50416) ring have been shown to be significant for pharmacological activity. nih.gov For example, an 8-methyl group was found to enhance selectivity for tankyrases over other PARP enzymes. nih.gov The introduction of electron-withdrawing or lipophilic groups can also influence biological activity. nih.gov

A systematic approach to synthesizing libraries of this compound analogues with variations at these key positions will be necessary to build a comprehensive SAR profile. This will enable the rational design of compounds with optimized potency and selectivity for the desired biological target.

Table 1: Key Positions for SAR Studies on the Quinazolin-4-one Scaffold

| Position | Potential Modifications | Impact on Activity | Reference |

| 2 | Variation of alkyl chain length, introduction of aryl or heteroaryl groups | Potency and target selectivity | nih.gov |

| 3 | Introduction of various functional groups | Physicochemical properties, target interaction | nih.gov |

| 6, 8 | Addition of methyl, halogen, or other substituents | Selectivity and potency | nih.govnih.gov |

Integration of Advanced Synthetic and Computational Methodologies

To accelerate the discovery and development of novel this compound analogues, the integration of advanced synthetic and computational methods is crucial.

Advanced Synthetic Methodologies:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of quinazolinone derivatives. researchgate.neterdogan.edu.trnih.govrsc.org It offers a rapid and efficient way to generate compound libraries for screening.

One-Pot Multicomponent Reactions: These reactions allow for the construction of the quinazolinone scaffold from simple, readily available starting materials in a single step, improving efficiency and reducing waste. nih.gov

Parallel Synthesis: This approach enables the simultaneous synthesis of a large number of compounds, which is ideal for creating diverse libraries for high-throughput screening. nih.gov

Computational Methodologies:

Molecular Docking: This technique is used to predict the binding mode of a ligand within the active site of a target protein. nih.gov It can help in understanding the interactions that drive biological activity and in designing new analogues with improved affinity. nih.govresearchgate.netingentaconnect.com

3D-Quantitative Structure-Activity Relationship (3D-QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. nih.govunar.ac.id These models can be used to predict the activity of newly designed compounds and to identify the key structural features that contribute to potency. nih.gov

In Silico ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using computational tools. researchgate.netnih.govnih.govhealthinformaticsjournal.com This allows for the early identification of compounds with potentially poor pharmacokinetic profiles, saving time and resources in the drug discovery process.

By combining these advanced synthetic and computational approaches, the design-synthesis-test-analyze cycle can be significantly streamlined, leading to the more rapid identification of promising drug candidates.

Optimization of Preclinical Lead Candidates for Further Development

Once a lead compound with desirable potency and selectivity has been identified, the focus shifts to optimizing its properties to ensure it is suitable for further preclinical and clinical development. This involves a comprehensive evaluation of its pharmacokinetic and pharmacodynamic profiles.

Key aspects of preclinical lead optimization include:

Improving Pharmacokinetic Properties (ADME): The lead compound must have acceptable absorption, distribution, metabolism, and excretion characteristics. This includes good oral bioavailability, appropriate tissue distribution, and a suitable metabolic stability and clearance rate. nih.govosti.gov In silico ADMET prediction can guide the initial selection of compounds with favorable profiles. nih.govresearchgate.netnih.gov

In Vivo Efficacy Studies: The optimized lead candidate must demonstrate efficacy in relevant animal models of the target disease. nih.govosti.gov This provides crucial proof-of-concept for its therapeutic potential.

Toxicity and Safety Pharmacology: A thorough assessment of the compound's safety profile is essential. This includes evaluating its potential for off-target effects, cytotoxicity, and other adverse reactions. mdpi.com

The goal of this optimization phase is to select a single development candidate that possesses a balanced profile of potency, selectivity, pharmacokinetics, and safety, making it a strong candidate for progression into investigational new drug (IND)-enabling studies.

Q & A